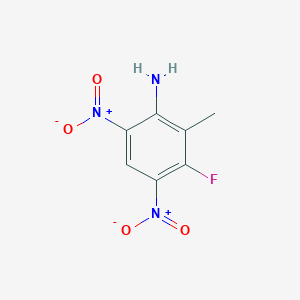

3-fluoro-2-methyl-4,6-dinitroaniline

Description

3-Fluoro-2-methyl-4,6-dinitroaniline is an organic compound belonging to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring

Properties

IUPAC Name |

3-fluoro-2-methyl-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUKGIGRNQQDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-methyl-4,6-dinitroaniline typically involves the nitration of fluorinated aniline derivatives. One common method is the nitration of 3-fluoro-2-methylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. These systems allow for precise control of reaction conditions, reducing the risk of hazardous exothermic reactions and improving the overall yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-4,6-dinitroaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups make the aromatic ring electron-deficient, facilitating nucleophilic substitution reactions.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Amination: Conversion of nitro groups to amino groups.

Carboxylation: Conversion of the methyl group to a carboxylic acid.

Scientific Research Applications

3-Fluoro-2-methyl-4,6-dinitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-2-methyl-4,6-dinitroaniline involves its interaction with cellular components, particularly microtubules. The compound acts as a microtubule inhibitor, disrupting cell division and elongation by depolymerizing microtubules . This mechanism is similar to that of other dinitroaniline herbicides, which target tubulin proteins in plants and protists .

Comparison with Similar Compounds

Similar Compounds

- 2,3-Dinitroaniline

- 2,4-Dinitroaniline

- 2,5-Dinitroaniline

- 2,6-Dinitroaniline

- 3,4-Dinitroaniline

- 3,5-Dinitroaniline

Uniqueness

3-Fluoro-2-methyl-4,6-dinitroaniline is unique due to the presence of both a fluorine atom and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with other molecules .

Biological Activity

3-Fluoro-2-methyl-4,6-dinitroaniline (CAS No. 1167056-65-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Fluoro-2-methyl-4,6-dinitroaniline is characterized by its unique molecular structure, which includes a fluorine atom and two nitro groups attached to an aniline ring. This configuration significantly influences its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that 3-fluoro-2-methyl-4,6-dinitroaniline exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that 3-fluoro-2-methyl-4,6-dinitroaniline exhibits cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of 3-fluoro-2-methyl-4,6-dinitroaniline is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular metabolism, leading to disrupted energy production in microbial cells.

- DNA Interaction : It can intercalate into DNA strands, causing structural changes that result in impaired replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, which can lead to apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-fluoro-2-methyl-4,6-dinitroaniline against multidrug-resistant bacterial strains. The results indicated significant inhibition of bacterial growth, supporting its potential use in treating infections caused by resistant pathogens.

Case Study 2: Cancer Treatment Potential

In another investigation reported in Cancer Research, researchers explored the anticancer properties of the compound on various tumor models. The study concluded that treatment with 3-fluoro-2-methyl-4,6-dinitroaniline led to a marked reduction in tumor size and improved survival rates in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.